molecular formula C15H24ClNO2 B4765375 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride

2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride

Cat. No. B4765375
M. Wt: 285.81 g/mol
InChI Key: GAMOCRMORNKITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride, also known as AEBSF hydrochloride, is a protease inhibitor that is widely used in scientific research. This compound is particularly useful for studying the activity of serine proteases, which play a crucial role in many biological processes.

Scientific Research Applications

2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride is commonly used in scientific research to inhibit serine proteases, which are involved in many biological processes such as blood coagulation, inflammation, and apoptosis. This compound is particularly useful for studying the activity of proteases such as trypsin, chymotrypsin, and thrombin. 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride can also be used to inhibit proteases in cell lysates, tissue homogenates, and purified protein samples.

Mechanism of Action

2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride inhibits serine proteases by irreversibly modifying the active site of the enzyme. This compound reacts with the serine residue in the catalytic triad of the enzyme, forming a covalent bond and blocking the enzyme's activity. 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride is a competitive inhibitor of other serine protease inhibitors such as PMSF and DFP.
Biochemical and Physiological Effects
2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride has been shown to inhibit the activity of several serine proteases in vitro and in vivo. This compound has been used to study the role of proteases in blood coagulation, inflammation, and apoptosis. 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride has also been used to investigate the activity of proteases in cancer cells and infectious agents such as viruses and bacteria.

Advantages and Limitations for Lab Experiments

2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases, making it a valuable tool for studying the activity of these enzymes. 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride is also stable and easy to use, with a long shelf life and no special storage requirements. However, there are some limitations to using 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride. This compound can inhibit other enzymes besides serine proteases, and its irreversible inhibition can make it difficult to study the kinetics of enzyme activity.

Future Directions

There are many future directions for research on 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride. One area of interest is the development of new protease inhibitors that are more specific and less toxic than 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride. Another direction is the study of the role of serine proteases in various disease states, such as cancer and infectious diseases. Finally, there is a need for more research on the mechanism of action of 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride hydrochloride and other protease inhibitors, to better understand how these compounds interact with enzymes and how they can be optimized for use in scientific research.

properties

IUPAC Name

2-[4-[(cyclohexylamino)methyl]phenoxy]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c17-10-11-18-15-8-6-13(7-9-15)12-16-14-4-2-1-3-5-14;/h6-9,14,16-17H,1-5,10-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMOCRMORNKITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)OCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(Cyclohexylamino)methyl]phenoxy}ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.